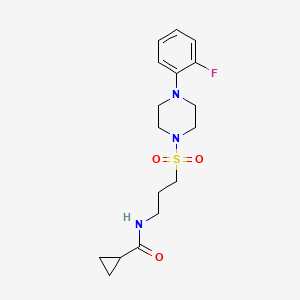![molecular formula C19H21N3O5S B2659609 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-55-9](/img/structure/B2659609.png)
6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the reagents used. The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis and evaluation of antimicrobial activities of various derivatives related to 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. A study demonstrated the preparation of new pyridothienopyrimidines and pyridothienotriazines, focusing on their antimicrobial properties. These compounds were synthesized through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing significant antimicrobial activities against various strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002; Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimycobacterial Activity
Derivatives of this compound have been investigated for their potential in treating tuberculosis. A notable study synthesized 20 derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating their efficacy against Mycobacterium tuberculosis. Among these compounds, one in particular showed promising activity, outperforming Ethambutol and Ciprofloxacin, two established tuberculosis treatments (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Anti-inflammatory and Analgesic Agents
Research has also extended to the synthesis of novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. These studies aim to develop new therapeutic agents by modifying known structures to enhance their efficacy and reduce side effects, demonstrating the potential of this compound derivatives as promising candidates for future drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibitory Activity
Derivatives have been synthesized and evaluated for their enzyme inhibitory activities, focusing on targets such as carbonic anhydrase (CA) and cholinesterase (ChE). These studies contribute to the understanding of how modifications to the molecular structure affect biological activity, offering insights into designing more effective enzyme inhibitors (Stellenboom & Baykan, 2019).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
6-acetyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-7-6-13-15(9-22)28-19(16(13)17(20)24)21-18(25)12-5-4-11(26-2)8-14(12)27-3/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRHPQBGBLGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)
![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)
![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)


![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2659541.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2659544.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-2-carboxamide](/img/structure/B2659546.png)
![4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2659547.png)


